molecular formula C10H7N5OS B10975100 N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10975100
M. Wt: 245.26 g/mol
InChI Key: IJAWKHYBDMUSGD-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which combine the pyrazolo[1,5-a]pyrimidine and thiazole moieties. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with thiazole-containing reagents. One common method involves the condensation of 2-aminothiazole with pyrazolo[1,5-a]pyrimidine-2-carboxylic acid or its derivatives under appropriate reaction conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired carboxamide linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Pyrazolo[1,5-a]pyrimidine derivatives, thiazole-containing compounds, and other heterocyclic carboxamides.

    Uniqueness: The combination of pyrazolo[1,5-a]pyrimidine and thiazole moieties in a single molecule provides a unique structural framework that contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C10H7N5OS

Molecular Weight

245.26 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C10H7N5OS/c16-9(13-10-12-3-5-17-10)7-6-8-11-2-1-4-15(8)14-7/h1-6H,(H,12,13,16)

InChI Key

IJAWKHYBDMUSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)NC3=NC=CS3)N=C1

Origin of Product

United States

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